tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a triazole moiety and an ethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butyl ester group. The triazole moiety can be introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne. The ethylcarbamoyl group is then added through a carbamoylation reaction .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole moiety or the carbamoyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles can replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions[][3].
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or alcohols derived from the triazole or carbamoyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide conformational flexibility. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Utilized in the preparation of azetidine and piperidine carbamates.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Serves as a building block in the synthesis of various organic compounds.
Uniqueness: The presence of the triazole moiety and the ethylcarbamoyl group in tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate distinguishes it from other similar compounds. These functional groups confer unique chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H25N5O3 |
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Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl 4-[4-(ethylcarbamoyl)triazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N5O3/c1-5-16-13(21)12-10-20(18-17-12)11-6-8-19(9-7-11)14(22)23-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,21) |
InChI Key |
GYWFKICOOMRZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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